(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. The initial step often includes the preparation of the pyrimidine core, followed by the introduction of the benzyloxy and benzylidene groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5E)-5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione include:
- (5E)-5-[4-(methoxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-[4-(ethoxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22N2O4 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H22N2O4/c1-17-12-18(2)14-21(13-17)28-25(30)23(24(29)27-26(28)31)15-19-8-10-22(11-9-19)32-16-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,27,29,31)/b23-15+ |
InChI Key |
GMHIBRDKYUOQGV-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC2=O)C |
Origin of Product |
United States |
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